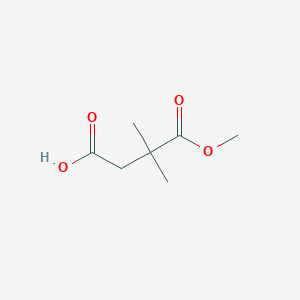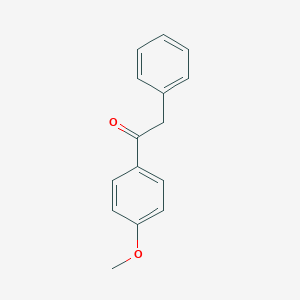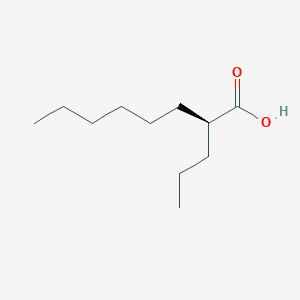
4-Methoxy-3,3-dimethyl-4-oxobutanoic acid
説明
Synthesis Analysis
The synthesis of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid has been explored through various methods. One notable approach is the asymmetric catalytic hydrogenation of 2-(2-methoxy-2-oxoethyl)acrylic acid, achieving an enantiomeric excess of 99.7% ee, showcasing a convenient access to enantiomerically pure isoprenoid building blocks (Ostermeier, Brunner, Korff, & Helmchen, 2003).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was synthesized and analyzed, providing insights into the vibrational modes and molecular electrostatic potential, aiding in understanding the structural features of similar compounds (Raju, Panicker, Nayak, Narayana, Sarojini, Alsenoy, & Al‐Saadi, 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid and its derivatives have been investigated. Studies have shown that methoxycarbonylmethylation of aldehydes via siloxycyclopropanes can lead to the formation of methyl 3,3-dimethyl-4-oxobutanoate, demonstrating the compound's role in synthesis pathways (Reissig, Reichelt, & Kunz, 2003).
Physical Properties Analysis
The physical properties of compounds similar to 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid have been studied, including their conformational structure and behavior in different conditions. For instance, the conformational structure of related dimethyl esters has been investigated, offering insights into the physical characteristics that may apply to 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid (Doskočilová, Schneider, Štokr, Ševčík, Přádný, & Lochmann, 1985).
Chemical Properties Analysis
The chemical properties of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid derivatives, including reactivity and interactions with other molecules, have been a subject of research. Studies focusing on the synthesis and reactivity of similar compounds provide a basis for understanding the chemical behavior of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid (McCombie, Metz, Nazareno, Shankar, & Tagat, 1991).
科学的研究の応用
Anticancer Activity: A derivative, 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoic acid, has shown significant anticancer activity, suggesting potential in pharmaceuticals for treating various diseases (Sirajuddin, Ali, McKee, & Ullah, 2015).
Apoptosis Induction: Methional, derived from 4-methylthio-2-oxobutanoic acid, is a potent inducer of apoptosis in BAF3 lymphoid cells (Quash, Roch, Chantepie, Michal, Fournet, & Dumontet, 1995).
Explosive and Cancer Suspect Agent: Methyl 3,3-dimethyl-4-oxobutanoate, produced from methoxycarbonylmethylation of aldehydes via siloxycyclopropanes, is a potential explosive and cancer suspect agent (Reissig, Reichelt, & Kunz, 2003).
Aromatic Nucleophilic Substitution: Studies on 4-methoxy- and 4-chloro-3,5-dinitrobenzoic acids in aqueous dimethyl sulfoxide have led to the formation of anionic complexes and intermediates, useful in chemical synthesis (HasegawaYoshinori, 1983).
Fluorophore for Metallofluorescent Indicators: 7-Hydroxy-2,3-dimethyl-4-quinolone, exhibiting variable fluorescence emission depending on solution acidity, has potential as a fluorophore for Calcein Blue-type metallofluorescent indicators (Huitink, 1998).
Preparation of Furandione Analogs: A method for preparing 3(2Pyrrolidinyl)2,4furandione analogs involves reacting 4,4-dimethyl-3-oxobutanoic acid esters, which may have applications in chemical synthesis (Coppola & Damon, 1990).
Inhibitors in Pharmacology: Novel benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters show broad inhibitory activity against 5-lipoxygenase and leukotriene D4, important in treating bronchospasm (Musser et al., 1987).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
作用機序
Target of Action
The primary target of “4-Methoxy-3,3-dimethyl-4-oxobutanoic acid” is the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate.
Mode of Action
“4-Methoxy-3,3-dimethyl-4-oxobutanoic acid” acts as an inhibitor of succinate dehydrogenase . By binding to this enzyme, it prevents the conversion of succinate to fumarate, thereby disrupting the citric acid cycle.
Biochemical Pathways
The inhibition of succinate dehydrogenase by “4-Methoxy-3,3-dimethyl-4-oxobutanoic acid” affects the citric acid cycle . This cycle is a key metabolic pathway that unifies carbohydrate, fat, and protein metabolism. The disruption of this cycle can have significant downstream effects, including a decrease in the production of ATP, the main energy currency of the cell.
Pharmacokinetics
It is known to have high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w value, suggests that it may readily cross cell membranes . These properties could potentially impact its bioavailability.
Result of Action
The inhibition of succinate dehydrogenase by “4-Methoxy-3,3-dimethyl-4-oxobutanoic acid” leads to mitochondrial membrane depolarization and can result in neuronal death . This is due to the disruption of the citric acid cycle and the subsequent decrease in ATP production.
特性
IUPAC Name |
4-methoxy-3,3-dimethyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2,4-5(8)9)6(10)11-3/h4H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENLLFGJFVVZEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567364 | |
| Record name | 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3,3-dimethyl-4-oxobutanoic acid | |
CAS RN |
32980-26-0 | |
| Record name | 1-Methyl 2,2-dimethylbutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32980-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-3,3-dimethyl-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester](/img/structure/B30568.png)








![(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30602.png)
![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30604.png)
![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30607.png)
